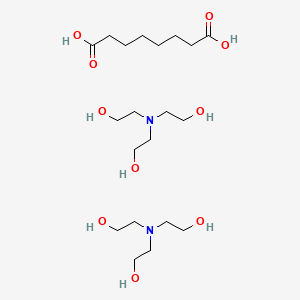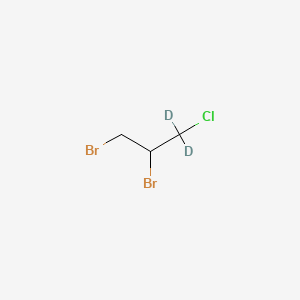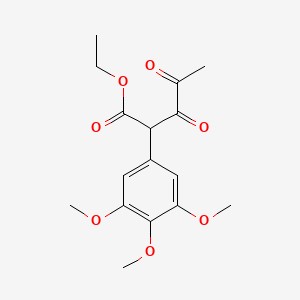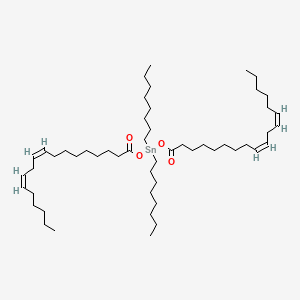
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane is a complex organotin compound characterized by its unique structure, which includes two octadecadienoic acid moieties esterified to a dioctylstannane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane typically involves the esterification of dioctylstannane with octadeca-9(Z),12(Z)-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and modified fatty acid esters.
Reduction: Reduced tin compounds and modified fatty acid esters.
Substitution: New ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane: Similar structure but with an additional double bond in the fatty acid moiety.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar ester groups but with a different alkyl chain length on the tin atom.
Uniqueness
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane is unique due to its specific combination of dioctylstannane and octadecadienoic acid moieties, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
85938-53-0 |
|---|---|
Fórmula molecular |
C52H96O4Sn |
Peso molecular |
904.0 g/mol |
Nombre IUPAC |
[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
Clave InChI |
QFSFEKWSLIFQKC-ZHEBOFABSA-L |
SMILES isomérico |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





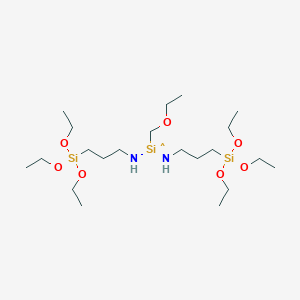
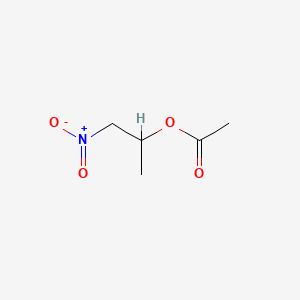
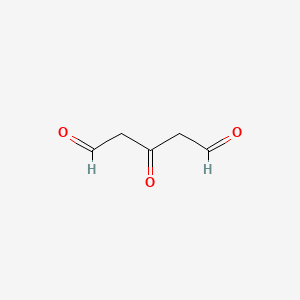
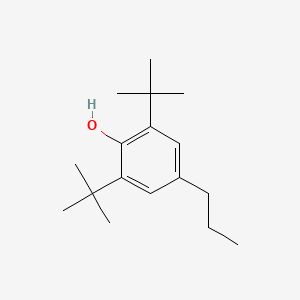
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
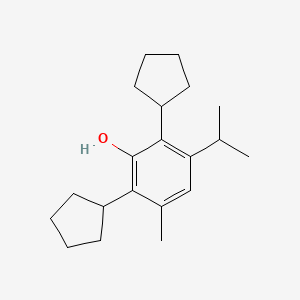
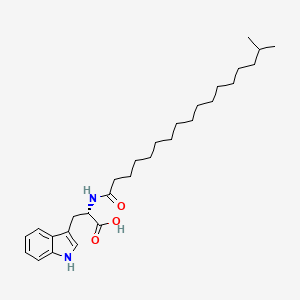
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
